![molecular formula C9H8F2O2 B1444882 2',6'-Difluoro-3'-methoxyacetophenone CAS No. 1206593-23-8](/img/structure/B1444882.png)
2',6'-Difluoro-3'-methoxyacetophenone
Overview
Description
Molecular Structure Analysis
The molecular structure of 2’,6’-Difluoro-3’-methoxyacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a 2’,6’-difluoro-3’-methoxyphenyl group. This structure is typical of acetophenones, which are a type of aromatic ketone.Scientific Research Applications
Synthesis and Structural Analysis
- 2',6'-Difluoro-3'-methoxyacetophenone and its derivatives are used in synthesis and structural studies. For instance, the stable geometry of related compounds like 2-hydroxy-4-methoxyacetophenone has been optimized using DFT/B3LYP methods, providing insights into structural parameters, thermodynamic properties, and vibrational frequencies (Arjunan et al., 2014).
Organometallic Chemistry
- In organometallic chemistry, compounds similar to 2',6'-Difluoro-3'-methoxyacetophenone have been synthesized, demonstrating the utility of these compounds in complex chemical reactions (Mincheva et al., 1995).
Photodynamic Research
- 2'-Methoxyacetophenone, closely related to the compound , has been studied for its potential in photodynamic research. It has been shown to be an efficient photosensitizer for cyclobutane pyrimidine dimer formation, indicating its utility in studies involving triplet states in nucleotides (Liu et al., 2015).
Supramolecular Chemistry
- In the realm of supramolecular chemistry, compounds like 2-hydroxy-4-methoxyacetophenone have been studied for their interactions with β-cyclodextrin, contributing to our understanding of molecular complex formation (Fielding et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 3`-Methoxyacetophenone, indicates that it is considered hazardous. It can cause skin and eye irritation, and it is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions would likely apply to 2’,6’-Difluoro-3’-methoxyacetophenone.
properties
IUPAC Name |
1-(2,6-difluoro-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYCRPRVOGSMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Difluoro-3'-methoxyacetophenone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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